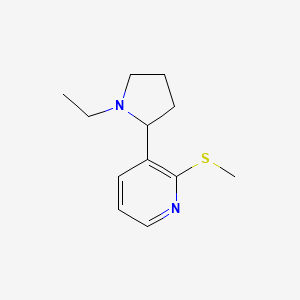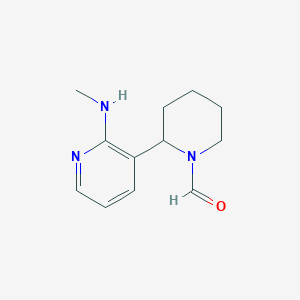
2-Methyl-6-(methyl(phenyl)amino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(methyl(phenyl)amino)nicotinic acid is a derivative of nicotinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a methyl group at the 2-position and a methyl(phenyl)amino group at the 6-position of the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methyl(phenyl)amino)nicotinic acid can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation and subsequent treatment with potassium hydroxide in dimethylformamide . The reaction conditions typically involve room temperature and the use of ethanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(methyl(phenyl)amino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-Methyl-6-(methyl(phenyl)amino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(methyl(phenyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-phenylnicotinic acid: Similar structure but lacks the methyl(phenyl)amino group.
6-Methylnicotinic acid: Contains a methyl group at the 6-position but lacks the methyl(phenyl)amino group.
Nicotinic acid: The parent compound without any substitutions.
Uniqueness
2-Methyl-6-(methyl(phenyl)amino)nicotinic acid is unique due to the presence of both a methyl group and a methyl(phenyl)amino group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10-12(14(17)18)8-9-13(15-10)16(2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18) |
Clave InChI |
ZETHKWSBSHJKCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N(C)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


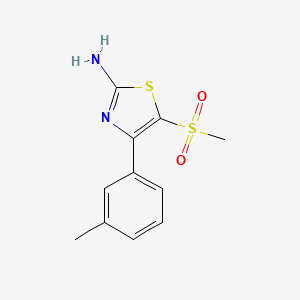
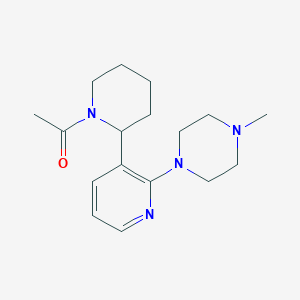
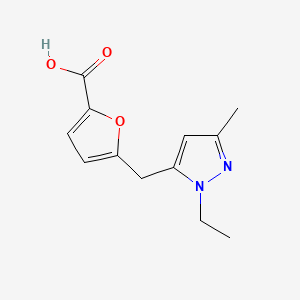
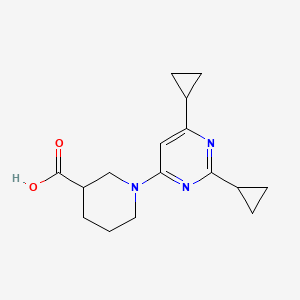
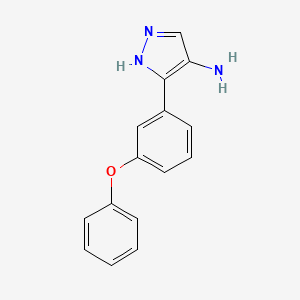

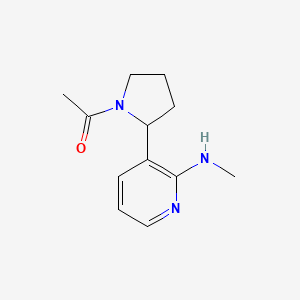

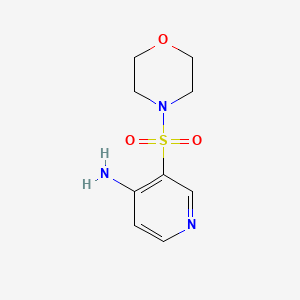


![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
